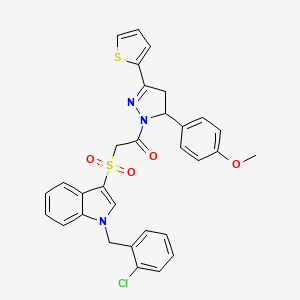
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C31H26ClN3O4S2 and its molecular weight is 604.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide linkage between an indole moiety and a pyrazole derivative, which are known for their diverse biological activities. The presence of both the indole and pyrazole rings suggests potential interactions with various biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives containing indole and pyrazole structures have been shown to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer).
Key Findings:
- Caspase Activation : Compounds related to the target structure have been reported to significantly increase caspase-3 activity, indicating the induction of apoptosis .
- Cell Cycle Arrest : Flow cytometry analyses revealed that these compounds can cause cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 7a | 6.1 | HepG2 |
| 7b | 7.9 | HepG2 |
| Doxorubicin | 24.7 | HepG2 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
Apoptosis Induction
The induction of apoptosis has been confirmed through various assays:
- Annexin V/PI Staining : This assay showed increased percentages of apoptotic cells when treated with related compounds compared to control groups .
Enzymatic Assays
The compound's interaction with key enzymes involved in cancer progression has been explored:
- Bcl-2 Downregulation : Significant downregulation of Bcl-2 protein levels was observed, which is critical in preventing apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, the compound may also exhibit antimicrobial activity. Research on similar pyrazole derivatives has indicated effectiveness against various bacterial strains.
Antibacterial Efficacy
Preliminary studies suggest that compounds with similar structures show promising antibacterial activity:
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against pathogens such as E. coli and S. aureus .
Case Studies
Several case studies illustrate the potential of this compound and its analogs:
- Study on HepG2 Cells : A study demonstrated that the compound induced significant apoptosis through caspase activation and cell cycle arrest, highlighting its potential as an anticancer agent .
- Antimicrobial Screening : Another study found that related pyrazole derivatives inhibited biofilm formation in MRSA at low concentrations, suggesting a mechanism for combating resistant bacterial strains .
Eigenschaften
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN3O4S2/c1-39-23-14-12-21(13-15-23)28-17-26(29-11-6-16-40-29)33-35(28)31(36)20-41(37,38)30-19-34(27-10-5-3-8-24(27)30)18-22-7-2-4-9-25(22)32/h2-16,19,28H,17-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXIAFFLJDKZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














